molecular formula C11H14N2O3 B8530422 Methyl 6-(isopropylcarbamoyl)nicotinate

Methyl 6-(isopropylcarbamoyl)nicotinate

Cat. No.: B8530422
M. Wt: 222.24 g/mol
InChI Key: YCUSCVRLEVSOCN-UHFFFAOYSA-N
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Description

Methyl 6-(isopropylcarbamoyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxylic acid position and an isopropylcarbamoyl substituent at the 6-position of the pyridine ring. This structural configuration confers unique physicochemical properties, including solubility, stability, and biological activity.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 6-(propan-2-ylcarbamoyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-7(2)13-10(14)9-5-4-8(6-12-9)11(15)16-3/h4-7H,1-3H3,(H,13,14)

InChI Key

YCUSCVRLEVSOCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinate Esters

Hydrolysis Kinetics and Metabolic Stability

Nicotinate esters are prone to hydrolysis by esterases, including human serum albumin (HSA), which significantly impacts their pharmacokinetic profiles. The hydrolysis rates of structurally related compounds are summarized below:

Compound Half-Life (pH 7.4, 37°C) Key Structural Feature Reference
2-Butoxyethyl nicotinate <15 min Bulky alkoxy group
Methyl nicotinate >95 hours Small methyl ester
tert-Butyl nicotinate Hydrolysis negligible Sterically hindered tert-butyl
1-Carbamoylethyl nicotinate Stabilized by HSA Carbamoyl side chain

Analysis :

  • The isopropylcarbamoyl group in Methyl 6-(isopropylcarbamoyl)nicotinate likely confers intermediate steric hindrance compared to tert-butyl or methyl groups.
  • The carbamoyl moiety may also engage in hydrogen bonding, possibly stabilizing interactions with HSA or plasma proteins, similar to 1-carbamoylethyl nicotinate .
Influence of Formulation on Topical Activity

Nicotinate esters are used as vasodilators in topical formulations, with erythema induction serving as a proxy for skin penetration efficiency. Key findings from comparative studies include:

Formulation Vehicle Erythema Intensity (Relative to Base) Persistence of Effect Reference
Hydrophilic Ointment High Short-lived
Lipophilic Cream Moderate Prolonged
Oleaginous Base Low Minimal

Analysis :

  • This compound’s moderate lipophilicity (inferred from its carbamoyl and ester groups) may favor penetration in lipophilic bases , balancing erythema induction and persistence. This contrasts with highly hydrophilic esters (e.g., methyl nicotinate), which exhibit rapid but transient effects .

Analysis :

  • The chlorine atom in Methyl 6-chloronicotinate enhances electrophilicity, making it suitable for nucleophilic substitution in pesticide synthesis .

Key Research Findings and Implications

Metabolic Stability : The isopropylcarbamoyl group may reduce esterase-mediated hydrolysis compared to smaller esters, extending half-life in vivo .

Formulation Compatibility : Lipophilic vehicles are optimal for balancing penetration and persistence in topical applications .

Structural Versatility : The carbamoyl group offers a synthetic handle for further functionalization, distinguishing it from halogenated analogs like Methyl 6-chloronicotinate .

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